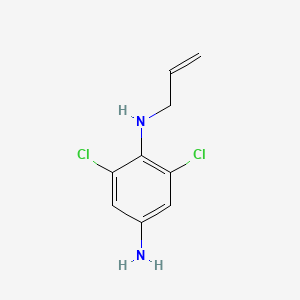

N1-Allyl-2,6-dichlorobenzene-1,4-diamine

Description

N1-Allyl-2,6-dichlorobenzene-1,4-diamine is a substituted aromatic diamine characterized by an allyl group (-CH₂-CH=CH₂) attached to the N1 position of a 2,6-dichlorobenzene-1,4-diamine backbone. Its structure confers unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Key synthetic routes involve nucleophilic substitution reactions, as exemplified by analogous compounds. For instance, the synthesis of N1-butyl-2,6-dichlorobenzene-1,4-diamine employs alkylation of the diamine backbone with a butyl halide under basic conditions . Similar methodologies likely apply to the allyl-substituted variant, though reaction kinetics and yields may differ due to the allyl group’s higher reactivity.

Properties

Molecular Formula |

C9H10Cl2N2 |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

2,6-dichloro-1-N-prop-2-enylbenzene-1,4-diamine |

InChI |

InChI=1S/C9H10Cl2N2/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h2,4-5,13H,1,3,12H2 |

InChI Key |

SOMNOKVUHZOCID-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=C(C=C(C=C1Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Allyl-2,6-dichlorobenzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with allyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the allyl group onto the amine .

Industrial Production Methods

Industrial production methods for N1-Allyl-2,6-dichlorobenzene-1,4-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-Allyl-2,6-dichlorobenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines and reduced forms.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N1-Allyl-2,6-dichlorobenzene-1,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Allyl-2,6-dichlorobenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares N1-Allyl-2,6-dichlorobenzene-1,4-diamine with structurally similar compounds:

Key Observations :

- Oxidative Reactivity: The allyl-substituted compound shares a mechanistic pathway with p-phenylenediamine, undergoing oxidation to form a protein-reactive quinone imine intermediate. This process is slower than p-phenylenediamine due to electron-withdrawing chlorine substituents but faster than its N1-butyl analogue.

- Mutagenicity: Unlike 2,5-dinitrochlorobenzene, which directly reacts with DNA, N1-Allyl-2,6-dichlorobenzene-1,4-diamine acts as a prehapten, requiring oxidation to become reactive.

Risk Assessment and Regulatory Implications

- Exposure Risks: While dermal exposure risks for non-carcinogenic effects are low, sensitized individuals may develop contact dermatitis at minimal exposure levels.

- Regulatory Status : N1-Allyl-2,6-dichlorobenzene-1,4-diamine falls under OECD guidelines for skin sensitizers due to positive h-CLAT and DPRA results. Its classification as a prohapten necessitates stringent handling protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.